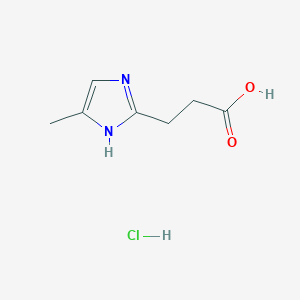
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is commonly referred to as DMSA, and it is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. In
Scientific Research Applications
Exposure and Human Health Concerns : Studies have examined the occurrence and human exposure to various perfluorinated sulfonamides, highlighting their presence in indoor and outdoor environments and potential health impacts. For instance, Shoeib et al. (2005) investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing significant indoor sources and potential human exposure through inhalation and dust ingestion (Shoeib et al., 2005).
Toxicological Studies : Research into the toxicology of sulfonamides and related compounds, such as dimethyl sulfoxide (DMSO), has shown various effects, including potential therapeutic benefits and adverse reactions. A case reported by Kim et al. (2016) described an eczematous drug eruption caused by methylsulfonylmethane (MSM), a dietary supplement considered a source of sulfur (Kim et al., 2016).
Environmental Persistence and Bioaccumulation : The environmental persistence and bioaccumulation of sulfonamides and perfluorinated compounds (PFCs) have been documented, with studies showing widespread human exposure. Calafat et al. (2006) measured 11 PFCs in residents of the American continent, illustrating the ubiquity of these compounds and suggesting variations in exposure levels across different regions (Calafat et al., 2006).
properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methylsulfonylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-21(2)17(22)9-12-3-5-16(6-4-12)20-25(23,24)11-13-7-14(18)10-15(19)8-13/h3-8,10,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLXWVIOJAMLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)






![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)


